4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid, Mixture of diastereomers
CAS No.:
Cat. No.: VC18103444
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
![4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid, Mixture of diastereomers -](/images/structure/VC18103444.png)
Molecular Formula | C13H21NO4 |
---|---|
Molecular Weight | 255.31 g/mol |
IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid |
Standard InChI | InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-4-8-9(5-7-14)10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |
Standard InChI Key | INVHWYFCOQZVMR-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2C(C2C(=O)O)CC1 |
Structural Characterization and Stereochemical Complexity
Molecular Architecture
The compound features a bicyclo[5.1.0]octane scaffold, a fused bicyclic system comprising seven- and three-membered rings. The nitrogen atom at position 4 is protected by a Boc group, while position 8 bears a carboxylic acid substituent . The molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol .
Table 1: Key Structural Properties
Diastereomerism and Stereochemical Analysis
The mixture of diastereomers arises from the bicyclic system’s stereogenic centers. Source identifies a specific stereoisomer, (1R,7S,8R)-4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid, highlighting the importance of stereochemistry in its physical and chemical behavior. The InChI code (InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-4-8-9(5-7-14)10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10+) confirms the presence of multiple stereocenters .
Synthetic Methodologies and Boc Deprotection
General Synthesis of Azabicyclic Compounds
Azabicyclo[5.1.0]octane derivatives are typically synthesized via ring-closing metathesis or intramolecular cycloadditions. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, protecting the amine during subsequent reactions. For example, the synthesis of the related compound tert-butyl 3-exo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate involves palladium-catalyzed coupling and hydrogenation steps .
Diastereomeric Mixture Formation
The diastereomeric mixture in this compound likely stems from non-stereoselective ring-closing steps or equilibration during synthesis. Separation techniques such as chiral chromatography or crystallization are required to isolate individual stereoisomers, though supplier data ( ) indicate that the mixture is often used directly in further syntheses.
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The Boc-protected amine and carboxylic acid group make this compound a valuable building block for drug discovery. The Boc group can be removed under acidic conditions (e.g., HCl in dioxane), exposing the secondary amine for further functionalization . This versatility is exemplified in patent , where similar azabicyclic structures are incorporated into tetracycline derivatives with antimicrobial activity .
Future Research Directions
Stereochemical Resolution
Developing enantioselective synthetic routes or efficient separation methods for diastereomers would enhance utility in asymmetric synthesis. Techniques like kinetic resolution or enzyme-mediated catalysis warrant exploration.
Biological Screening
Despite its potential, no published studies evaluate this compound’s bioactivity. Screening against antibacterial, antiviral, or neurological targets could uncover novel therapeutic leads, particularly given the pharmacological relevance of related scaffolds .
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